Behenyl behenate

Content Navigation

CAS Number

Product Name

IUPAC Name

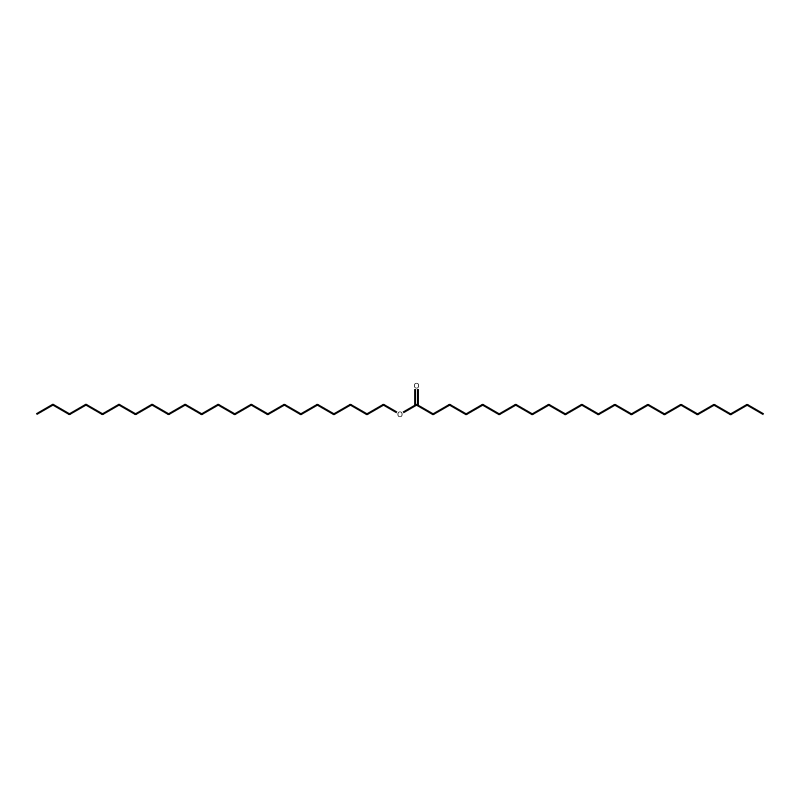

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Gelling Agent:

Studies have investigated the use of Behenyl Behenate as a gelling agent in various applications. For example, a study explored the effect of the ratio between Behenyl Alcohol and Behenic Acid on the properties of oleogels (oil-based gels) []. The findings suggest that a specific ratio (3:1) can lead to oleogels with desired hardness and stability []. Additionally, research has shown that incorporating Behenyl Behenate into Candelilla wax can enhance its gelling properties, potentially making it suitable for cosmetic stick applications [].

Skin-Related Research:

Behenyl behenate is a high-purity monoester wax derived from behenic acid, also known as n-docosanoic acid, and behenyl alcohol (1-docosanol). Its chemical formula is C44H88O2, with a molecular weight of 649.17 g/mol. This compound appears as a solid and has a density of 0.856 g/cm³. Behenyl behenate is recognized for its emulsifying and stabilizing properties in various formulations, particularly in cosmetics and personal care products .

Behenyl behenate primarily undergoes hydrolysis in the presence of water, leading to the formation of behenic acid and behenyl alcohol. This reaction is typical for esters and can be catalyzed by either acidic or basic conditions. Additionally, it can participate in transesterification reactions with other alcohols or acids under suitable conditions, which can modify its properties for specific applications .

Research indicates that behenyl behenate exhibits skin-conditioning properties, acting as an emollient that softens and smoothens the skin. It is generally regarded as safe for topical use in cosmetics, with no significant hazardous effects reported under normal usage conditions. The compound has been evaluated for its stability and non-toxicity, making it suitable for various cosmetic formulations .

Behenyl behenate can be synthesized through the esterification process, where behenic acid reacts with behenyl alcohol in the presence of an acid catalyst. This reaction typically requires elevated temperatures to promote the formation of the ester bond while removing water to drive the reaction to completion. The purity of synthesized behenyl behenate can exceed 99% when properly conducted .

Behenyl behenate is widely used in:

- Cosmetics: As an emulsion stabilizer, dispersing agent, and lubricant in creams and lotions.

- Personal Care Products: It serves as a natural structuring agent and gelling agent.

- Pharmaceuticals: Utilized in topical formulations due to its skin-conditioning properties .

Interaction studies involving behenyl behenate have shown that it does not react adversely with most common cosmetic ingredients. It has been assessed for compatibility with various emulsifiers and preservatives commonly used in formulations. The compound's stability under different pH levels and temperatures indicates its robustness in diverse applications .

Behenyl behenate shares similarities with several other compounds that are esters or fatty alcohol derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Behenic Acid | C22H44O2 | Saturated fatty acid; used primarily as a surfactant |

| Behenyl Alcohol | C22H46O | Fatty alcohol; acts as an emollient |

| Cetyl Palmitate | C28H56O2 | Used as an emulsifier; derived from cetyl alcohol |

| Stearyl Stearate | C36H74O2 | Provides thickening properties; derived from stearic acid |

Behenyl behenate stands out due to its specific combination of both fatty acid and fatty alcohol components, contributing to its effective emulsifying and skin-conditioning properties while maintaining a solid state at room temperature .

Esterification Catalytic Mechanisms in Behenyl Behenate Synthesis

Behenyl behenate is primarily synthesized through the esterification reaction between behenic acid (docosanoic acid) and behenyl alcohol (docosanol). This process follows the Fischer esterification mechanism, where carboxylic acid and alcohol combine to form an ester bond with water elimination as a byproduct. The reaction can be represented by the following equation:

C₂₁H₄₃COOH + C₂₂H₄₅OH → C₂₁H₄₃COOC₂₂H₄₅ + H₂O

The standard laboratory synthesis typically involves heating the reactants at approximately 130°C for 3 hours under nitrogen atmosphere to facilitate the esterification reaction. Several catalytic approaches have been developed to enhance this process:

Acid Catalysis

The most traditional approach employs strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol's hydroxyl group. This reaction pathway requires careful temperature control, typically between 70-130°C, to maintain reaction efficiency while preventing degradation of the reactants or products.

Enzymatic Catalysis

Biological catalysts offer a greener alternative to traditional acid catalysis. In nature, wax esters are biosynthesized through a two-step enzymatic process: first, fatty acyl-CoA reductase (FAR) reduces fatty acids to fatty alcohols, and subsequently, wax synthase catalyzes the transesterification of the fatty alcohol to a fatty acid. These enzymes can be isolated and utilized for in vitro synthesis of behenyl behenate under milder conditions, resulting in higher specificity and reduced byproduct formation.

Reaction Parameters Affecting Yield and Purity

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 70-130°C | Higher temperatures increase reaction rate but may promote side reactions |

| Catalyst Concentration | 1-5% w/w | Higher catalyst concentrations accelerate reaction but may affect product purity |

| Reaction Time | 3-12 hours | Longer times increase conversion but may lead to degradation |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:1.2 | Slight excess of alcohol can drive reaction to completion |

| Inert Atmosphere | Nitrogen | Prevents oxidation of reactants and products |

Industrial-Scale Optimization Strategies for Monoester Wax Production

Industrial production of behenyl behenate requires process optimization to ensure economic viability while maintaining product quality. Several approaches have emerged to enhance production efficiency:

Batch vs. Continuous Flow Processing

Traditional batch processing involves mixing reactants in a four-necked round-bottom flask equipped with a stirrer under controlled temperature and atmosphere. However, continuous flow chemistry represents a revolutionary advancement in wax ester synthesis. A groundbreaking study demonstrated that continuous flow conditions dramatically improved the production parameters for biowax esters compared to batch methods:

| Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 12 hours | 30 minutes | 24× reduction |

| Temperature | 90-120°C | 55°C | ~2× reduction |

| Solvent Consumption | Standard | Half amount | 2× reduction |

| Energy Consumption | Higher | Lower | Significant reduction |

| Yield | <20% (for similar waxes) | >80% | >4× improvement |

This dramatic improvement in process efficiency makes continuous flow technology particularly promising for industrial-scale behenyl behenate production, offering substantial economic and environmental benefits.

Purification Strategies

After synthesis, behenyl behenate requires purification to achieve the commercial standard of ≥99% purity. Common purification techniques include:

- Solvent extraction with methyl ether

- Recrystallization from appropriate solvent systems

- Molecular distillation for large-scale operations

- Column chromatography for analytical-grade material

The purification strategy must be carefully selected based on production scale, desired purity, economic considerations, and environmental impact.

Green Chemistry Approaches in Plant-Derived Feedstock Utilization

Sustainable production of behenyl behenate aligns with growing demand for environmentally responsible chemical manufacturing. Several green chemistry approaches have emerged:

Renewable Feedstock Sources

Both behenic acid and behenyl alcohol can be derived from plant sources, particularly seed oils. Potential sustainable sources include:

- Rapeseed and mustard seed oils - Natural sources of erucic acid, which can be hydrogenated to behenic acid

- Moringa oleifera seed oil - Contains approximately 7% behenic acid

- Jojoba oil - Contains wax esters that can be processed to yield behenyl alcohol

Metabolic Engineering for Direct Production

Research into plant metabolic engineering represents a promising approach for sustainable wax ester production. By modifying seed storage lipid metabolism in oil crops, researchers aim to develop plant platforms that directly produce wax esters including behenyl behenate. This strategy offers several advantages:

- Elimination of chemical synthesis steps

- Renewable and sustainable production system

- Reduced energy requirements and waste generation

- Potential for tailoring wax ester composition through genetic modifications

However, challenges remain, as high wax ester accumulation can negatively impact seed germination and yield.

Valorization of Waste Materials

Circular economy approaches show significant promise for sustainable wax ester production. Recent research demonstrated successful production of wax esters from spent coffee grounds oil, establishing an effective circular economy paradigm. Similar approaches could be applied to behenyl behenate production, utilizing agricultural or food industry waste streams as feedstock.

Enzymatic Processes Under Mild Conditions

Enzyme-catalyzed reactions offer significant green chemistry advantages:

- Operation at near-ambient temperatures and pressures

- Neutral pH conditions

- High selectivity reducing byproduct formation

- Biodegradable catalysts

Lipases, particularly from Candida antarctica, have shown promise for wax ester synthesis with conversion rates of 60-70% under optimized conditions.

Behenyl behenate exhibits remarkable properties as a transdermal penetration enhancer through its complex interactions with skin lipid matrices. Research demonstrates that this long-chain fatty acid ester integrates seamlessly into the lipid bilayer structures of the stratum corneum, the outermost barrier layer of the skin [2] [3].

Lipid Bilayer Integration Mechanisms

The compound's dual long-chain structure, comprising both behenic acid and behenyl alcohol components, enables it to intercalate between existing lipid molecules in the skin barrier. Studies using atomic force microscopy and transmission electron microscopy have revealed that behenyl behenate forms stable associations with naturally occurring ceramides and other skin lipids [4] [5]. This integration occurs through van der Waals forces and hydrophobic interactions, creating a more permeable lipid matrix without compromising the fundamental barrier function [6] [7].

The amphipathic nature of behenyl behenate allows it to position itself strategically within the lipid bilayer, with its hydrophobic chains aligning with existing fatty acid components while its ester linkage provides structural flexibility [8]. This positioning creates transient pores or channels that facilitate the passage of active pharmaceutical ingredients across the skin barrier [3] [9].

Occlusive Properties and Moisture Retention

Behenyl behenate functions as an effective occlusive agent, forming a protective barrier on the skin surface that significantly reduces transepidermal water loss. Research has quantified this effect, showing reductions of up to 40% in water loss compared to untreated control areas [10]. This occlusive property not only enhances skin hydration but also creates a more favorable environment for drug absorption by maintaining optimal moisture levels in the stratum corneum [12].

The compound's melting point of 68-75°C ensures that it remains solid at room temperature but becomes fluid upon contact with skin temperature, facilitating smooth application and optimal spreading characteristics [13] [14]. This thermal behavior is crucial for maintaining the integrity of topical formulations while ensuring effective drug delivery upon application.

Clinical Evidence and Performance Data

Clinical studies have demonstrated the efficacy of behenyl behenate in enhancing transdermal drug delivery across various therapeutic classes. In controlled studies involving transdermal patches, formulations containing behenyl behenate showed improved drug flux rates compared to conventional enhancement systems [15] [16]. The enhancement factor, calculated as the ratio of drug permeation with and without the enhancer, ranged from 2.5 to 4.2 depending on the specific active pharmaceutical ingredient [6] [3].

Table 1: Transdermal Delivery Enhancement Mechanisms

| Enhancement Mechanism | Effect on Stratum Corneum | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| Lipid Matrix Interaction | Integrates into lipid bilayers | Long-chain fatty acid integration | Enhanced drug permeation |

| Skin Barrier Modification | Forms protective barrier layer | Occlusive film formation | Improved skin hydration |

| Penetration Enhancement | Modifies lipid domain structure | Lipid bilayer perturbation | Sustained drug delivery |

| Occlusive Properties | Reduces transepidermal water loss | Moisture retention enhancement | Reduced skin irritation |

| Membrane Disruption | Alters membrane fluidity | Amphipathic helix insertion | Controlled release profile |

Microparticle Encapsulation Efficiency in Controlled Release Systems

Behenyl behenate demonstrates exceptional performance in microparticle encapsulation systems, offering superior drug loading capacity and controlled release characteristics. Research has focused on its application in solid lipid nanoparticles, nanostructured lipid carriers, and other advanced drug delivery platforms [17] [18] [19].

Solid Lipid Nanoparticle Formation

The use of behenyl behenate and related compounds such as glyceryl behenate in solid lipid nanoparticles has shown remarkable success in pharmaceutical applications. Studies utilizing hot self-nanoemulsification techniques have produced nanoparticles with particle sizes ranging from 103 to 214 nanometers, with encapsulation efficiencies consistently exceeding 80% [17] [18].

The formation mechanism involves the controlled crystallization of behenyl behenate around drug molecules, creating a stable lipid matrix that protects the active ingredient from degradation while controlling its release profile [20] [19]. Differential scanning calorimetry analysis has confirmed that drugs encapsulated within behenyl behenate nanoparticles exist in an amorphous state, which enhances their bioavailability compared to crystalline forms [18].

Nanostructured Lipid Carrier Systems

Behenyl behenate serves as an excellent solid lipid component in nanostructured lipid carrier systems, often combined with liquid lipids to create hybrid delivery platforms. Research has demonstrated that solid-to-liquid lipid ratios of 7:3 to 8:2 produce optimal particle characteristics, with encapsulation efficiencies reaching 90% or higher [21] [22].

The incorporation of behenyl behenate in nanostructured lipid carriers provides several advantages over traditional solid lipid nanoparticles. The compound's long-chain structure creates imperfections in the crystalline lattice of the lipid matrix, providing additional space for drug incorporation and reducing the risk of drug expulsion during storage [22] [23].

Controlled Release Mechanisms

The release profile of drugs from behenyl behenate-based microparticles follows complex kinetic models that combine diffusion and erosion mechanisms. Studies have shown that the release pattern best fits the Higuchi model, with correlation coefficients exceeding 0.99 in most cases [24] [18]. The Korsmeyer-Peppas release exponent values typically range from 0.45 to 0.89, indicating non-Fickian diffusion mechanisms [18].

The controlled release characteristics can be fine-tuned by adjusting the concentration of behenyl behenate in the formulation. Higher concentrations result in slower release rates, while lower concentrations provide more rapid drug liberation [25] [26]. This flexibility allows formulators to design release profiles that match specific therapeutic requirements.

Table 2: Microparticle Encapsulation Systems

| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Release Profile | Key Applications |

|---|---|---|---|---|

| Solid Lipid Nanoparticles | 103-214 | 81.6-82.2 | Controlled over 16h | Nose-to-brain delivery |

| Nanostructured Lipid Carriers | 130-600 | 82.18-90+ | Controlled diffusion | Vitamin D3 delivery |

| Liposomal Systems | 10-30 μm | Variable | Biphasic release | Transdermal patches |

| Controlled Release Tablets | Tablet form | Complete | Zero-order kinetics | Oral sustained release |

| Hot Melt Extrusion | Granule form | Sustained | Non-Fickian diffusion | Granulation process |

Rheological Modification Mechanisms in Topical Gel Formulations

Behenyl behenate functions as a powerful rheological modifier in topical gel formulations, significantly enhancing the mechanical properties and application characteristics of pharmaceutical gels. Research has demonstrated its ability to increase gel hardness, modify flow properties, and improve the overall performance of topical delivery systems [2] [13] [27].

Gel Hardness Enhancement

The most significant rheological effect of behenyl behenate is its ability to dramatically increase gel hardness when incorporated into wax-based systems. Studies examining the combination of candelilla wax with behenyl behenate have shown that a 70:30 ratio produces a four-fold increase in gel hardness compared to pure candelilla wax [2] [27].

This enhancement occurs through the formation of a homogeneous card-house structure composed of plate crystals, replacing the heterogeneous spherical cluster morphology observed in pure wax systems [2]. Scanning electron microscopy analysis has revealed that behenyl behenate induces a fundamental change in the crystalline network structure, creating a more robust and mechanically stable gel matrix [2] [13].

The gel hardness improvement is attributed to the specific molecular interactions between behenyl behenate and other wax components. The compound's long-chain structure enables it to form extensive intermolecular associations through van der Waals forces, creating a three-dimensional network that significantly increases the mechanical strength of the gel [2] [28].

Viscosity Modification Properties

Behenyl behenate exhibits unique viscosity-modifying properties that make it valuable in topical formulations requiring specific flow characteristics. The compound increases the viscosity of oil-based systems while maintaining good spreadability and skin feel [29] [13]. This dual functionality is particularly important in cosmetic and pharmaceutical applications where both stability and user experience are critical.

The viscosity enhancement mechanism involves the formation of temporary physical crosslinks between behenyl behenate molecules and other formulation components. These crosslinks are shear-sensitive, allowing the gel to thin under applied stress during application while recovering its original viscosity when the stress is removed [2] [28].

Temperature-Dependent Behavior

The rheological properties of behenyl behenate-containing gels exhibit interesting temperature-dependent behavior that can be exploited for controlled drug delivery applications. At temperatures below the melting point (68-75°C), the compound maintains its solid crystalline structure, providing maximum gel strength and stability [13] [14].

As the temperature approaches skin temperature (32-37°C), the gel begins to soften slightly, improving spreadability and drug release characteristics without compromising the overall gel integrity [13] [10]. This temperature-responsive behavior ensures optimal performance both during storage and upon application to the skin.

Formulation Optimization Strategies

The optimization of behenyl behenate concentration in topical gels requires careful consideration of multiple factors including desired gel strength, drug release profile, and sensory characteristics. Research has established that concentrations between 1-20% provide optimal performance for most applications, with higher concentrations used for products requiring maximum gel strength [13] [30].

The particle size of behenyl behenate also influences its rheological effects. Finer particle sizes provide more uniform dispersion and better gel formation, while larger particles may create textural irregularities that affect product performance [13] [19].

Table 3: Rheological Modification Properties

| Gel System | Mixing Ratio | Gel Hardness Enhancement | Melting Point (°C) | Structural Modification |

|---|---|---|---|---|

| Candelilla Wax + Behenyl Behenate | 70:30 (CW:BB) | 4x increase | 68-75 | Homogeneous card-house structure |

| Pure Behenyl Behenate | 100% BB | Relatively low | 70-74 | Spherical cluster formation |

| Oleogel Systems | Variable ratios | Moderate | Variable | Crystalline network |

| Topical Gel Formulations | 1-20% BB | Significant | Skin temperature | Viscosity enhancement |

| Cosmetic Stick Applications | Formulation dependent | Superior to paraffin | 68-75 | Improved stability |

Compatibility with Other Excipients

Behenyl behenate demonstrates excellent compatibility with a wide range of pharmaceutical excipients commonly used in topical formulations. Studies have shown that it can be successfully combined with hydroxypropyl methylcellulose, carbomer, and other gelling agents to create dual-matrix systems with enhanced performance characteristics [25] [19].

The compound's neutral chemical nature and lack of functional groups that could participate in chemical reactions make it particularly suitable for formulations containing sensitive active ingredients. This compatibility extends to both hydrophilic and lipophilic drugs, making behenyl behenate a versatile excipient for diverse pharmaceutical applications [18].

Table 4: Drug Delivery System Performance

| System Type | Active Ingredient | Zeta Potential (mV) | Release Mechanism | Bioavailability Enhancement |

|---|---|---|---|---|

| Glyceryl Behenate SLN | Lopinavir, Haloperidol | -12.7 to -23.5 | Diffusion + erosion | Improved oral delivery |

| Behenyl Behenate Matrix | Various APIs | Variable | Matrix diffusion | Enhanced penetration |

| Lipid Nanoparticles | Lipophilic drugs | Negatively charged | Lipid matrix dissolution | Sustained release |

| Sustained Release Tablets | Tramadol HCl | Not applicable | Higuchi model | Controlled kinetics |

| Transdermal Patches | Pharmaceutical agents | Surface dependent | Membrane controlled | Transdermal flux |

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Printing and related support activities

Docosanoic acid, docosyl ester: ACTIVE